molecular formula C18H21NO3S2 B4670926 butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate

butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate

Cat. No. B4670926
M. Wt: 363.5 g/mol
InChI Key: KBRRMUYWVJZORO-SQFISAMPSA-N
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Description

Butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate, also known as BBOT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BBOT is a thiazolidinone derivative that exhibits promising biological activities, making it a valuable compound for drug discovery and development.

Mechanism of Action

The mechanism of action of butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate is not fully understood, but it is believed to be related to its ability to interact with various biological targets such as enzymes, receptors, and DNA. butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate can inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the inflammatory response. butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has also been shown to induce the expression of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have shown that butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate can reduce inflammation and oxidative stress in various animal models. butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has also been shown to inhibit tumor growth and metastasis in animal models of cancer.

Advantages and Limitations for Lab Experiments

Butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has several advantages for lab experiments, including its relatively simple synthesis procedure, high purity, and stability. However, butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
List of

Future Directions

1. Development of butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigation of the potential of butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Development of butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate-based pesticides and herbicides for the control of plant diseases and pests.
4. Synthesis of new functional materials based on butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate for various applications such as optoelectronics and sensing.
5. Investigation of the potential of butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate as a radioprotective agent for the prevention of radiation-induced damage.
In conclusion, butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate is a promising compound that has shown significant potential for various applications in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.

Scientific Research Applications

Butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has shown promising results as an anti-inflammatory, antioxidant, and anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has been shown to exhibit significant antifungal and antibacterial activities, making it a potential candidate for the development of new pesticides and herbicides. In material science, butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate has been used as a precursor for the synthesis of various functional materials such as fluorescent dyes and polymers.

properties

IUPAC Name

butyl 4-[(5Z)-5-benzylidene-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S2/c1-2-3-12-22-16(20)10-7-11-19-17(23)15(24-18(19)21)13-14-8-5-4-6-9-14/h4-6,8-9,13H,2-3,7,10-12H2,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRMUYWVJZORO-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCCN1C(=S)C(=CC2=CC=CC=C2)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)CCCN1C(=S)/C(=C/C2=CC=CC=C2)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate
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butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate
Reactant of Route 3
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butyl 4-(5-benzylidene-2-oxo-4-thioxo-1,3-thiazolidin-3-yl)butanoate

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